Ethyl 4-hydroxy-4-phenylbutanoate
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Overview
Description
Ethyl 4-hydroxy-4-phenylbutanoate is an organic compound that serves as an important intermediate in the synthesis of various pharmaceuticals, particularly angiotensin-converting enzyme (ACE) inhibitors. These inhibitors are crucial in the treatment of hypertension and other cardiovascular diseases .
Mechanism of Action
Target of Action
Ethyl 4-hydroxy-4-phenylbutanoate, also known as Ethyl ®-2-hydroxy-4-phenylbutanoate (®-HPBE), is primarily targeted towards the production of angiotensin-converting enzyme (ACE) inhibitors . ACE inhibitors are important prescriptive drugs for preventing the formation of angiotensin II and lowering blood pressure .
Mode of Action
The compound is produced via the biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate (OPBE) to ®-HPBE with carbonyl reductases . This process involves the use of enzymes such as carbonyl reductase from Gluconobacter oxydans . The reduction process is stereoselective, resulting in the production of ®-HPBE with high enantioselectivity .
Biochemical Pathways
The biochemical pathway involved in the production of ®-HPBE is the reduction of OPBE. This reduction is catalyzed by carbonyl reductases, which are enzymes that can reduce a wide range of carbonyl compounds to their corresponding alcohols . The process is highly enantioselective, producing ®-HPBE with high enantiomeric excess .
Pharmacokinetics
It is known that the compound is a key precursor for the production of ace inhibitors . These drugs are typically administered orally and are absorbed in the gastrointestinal tract. They are metabolized in the liver and excreted in the urine .
Action Environment
The production of ®-HPBE via the reduction of OPBE is carried out in an interface bioreactor . This environment allows for the efficient and stereoselective reduction of OPBE to ®-HPBE . The process is environmentally benign and offers high catalytic efficiency .
Biochemical Analysis
Biochemical Properties
The biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate to Ethyl 4-hydroxy-4-phenylbutanoate involves carbonyl reductases . This process has several advantages, including high enantioselectivity, mild reaction conditions, high catalytic efficiency, and environmental benignity .
Cellular Effects
As a precursor to ACE inhibitors, this compound plays a crucial role in preventing the formation of angiotensin II . Angiotensin II is a potent vasoconstrictor, meaning it narrows blood vessels and increases blood pressure . By inhibiting the production of this hormone, this compound indirectly helps to lower blood pressure .
Molecular Mechanism
The molecular mechanism of this compound involves its reduction to form a key intermediate in the production of ACE inhibitors . This reduction process is catalyzed by carbonyl reductases .
Temporal Effects in Laboratory Settings
In a laboratory setting, this compound was produced via microbial reduction in an interface bioreactor . After incubation for 4 days, a significant amount of this compound was obtained . The overall yield, chemical purity, and enantiomeric excess were 58%, 99.1%, and 90%, respectively .
Metabolic Pathways
This compound is involved in the metabolic pathway leading to the production of ACE inhibitors . This pathway involves the reduction of ethyl 2-oxo-4-phenylbutanoate, catalyzed by carbonyl reductases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing ethyl 4-hydroxy-4-phenylbutanoate involves the biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate. This reduction is typically carried out using carbonyl reductases, which offer high enantioselectivity and efficiency under mild reaction conditions .
Industrial Production Methods: In industrial settings, the production of this compound is often achieved through microbial reduction in bioreactors. Specific strains of yeast, such as Rhodotorula minuta and Candida holmii, have been identified as effective biocatalysts for this process. The use of these microorganisms allows for high yields and enantiomeric excess .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-hydroxy-4-phenylbutanoate primarily undergoes reduction reactions. The most common reaction is the reduction of ethyl 2-oxo-4-phenylbutanoate to produce the desired compound .
Common Reagents and Conditions: The reduction reactions typically involve the use of carbonyl reductases as biocatalysts. These enzymes operate under mild conditions, often at room temperature and neutral pH, making the process environmentally friendly .
Major Products Formed: The major product formed from the reduction of ethyl 2-oxo-4-phenylbutanoate is this compound, which is a key intermediate in the synthesis of ACE inhibitors .
Scientific Research Applications
Ethyl 4-hydroxy-4-phenylbutanoate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used as an intermediate in the synthesis of ACE inhibitors, which are essential for managing hypertension and cardiovascular diseases . Additionally, it is used in the development of other pharmaceuticals and fine chemicals .
Comparison with Similar Compounds
- Ethyl 2-oxo-4-phenylbutanoate
- 2-hydroxy-4-phenylbutanoic acid
- 2-amino-4-phenylbutanoic acid
Uniqueness: Ethyl 4-hydroxy-4-phenylbutanoate is unique due to its high enantioselectivity and efficiency in the synthesis of ACE inhibitors. Its production via biocatalytic methods offers environmental benefits and high yields, making it a preferred intermediate in pharmaceutical synthesis .
Properties
IUPAC Name |
ethyl 4-hydroxy-4-phenylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-15-12(14)9-8-11(13)10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIBZVQXJULPCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C1=CC=CC=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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